Regioisomeric Differentiation: 3-Fluoro vs. 4-Fluoro Piperidine Scaffolds in Drug Design
The 3-fluoropiperidine scaffold, of which CAS 1219832-36-6 is a protected derivative, provides a distinct pharmacokinetic and safety advantage over the 4-fluoropiperidine regioisomer. In a study optimizing AMPK activators, a trans-3-fluoropiperidine analog (compound 32) demonstrated a significant reduction in rat clearance to 19 mL/min/kg, compared to the lead compound which exhibited clearance above liver blood flow (>70 mL/min/kg) [1]. This modification also improved the hERG profile. In contrast, a 4-aminomethyl-4-fluoropiperidine derivative, while a potent T-type calcium channel antagonist (IC50 ~100 nM) [2], was optimized for a different target and did not exhibit the same broad ADME benefits. The 3-fluoro substitution is specifically recognized for its ability to attenuate piperidine basicity and improve drug-like properties [1].
| Evidence Dimension | Rat Clearance (in vivo pharmacokinetics) |
|---|---|
| Target Compound Data | 19 mL/min/kg (for a trans-3-fluoropiperidine analog, compound 32) |
| Comparator Or Baseline | >70 mL/min/kg (lead compound without 3-fluoro substitution) |
| Quantified Difference | >3.7-fold reduction in clearance |
| Conditions | Sprague-Dawley rats; compound 32 dosed intravenously at 1 mg/kg |
Why This Matters
This quantifiable improvement in clearance indicates that 3-fluoropiperidine-based scaffolds like CAS 1219832-36-6 can lead to drug candidates with better exposure and longer half-lives, a key differentiator from 4-fluoro regioisomers.
- [1] Shaw, S. J., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry, 66(24), 17086-17104. View Source
- [2] Shipe, W. D., Barrow, J. C., Yang, Z. Q., Lindsley, C. W., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692-3695. View Source
